molecular formula C11H11BrN2O3 B14903582 1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid

1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14903582
M. Wt: 299.12 g/mol
InChI Key: PBAGAOHFMFIQGB-UHFFFAOYSA-N
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Description

1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 5-bromopicolinoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromopicolinic acid with pyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromopicolinoyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the 5-bromopicolinoyl group and the pyrrolidine-3-carboxylic acid structure. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

1-(5-bromopyridine-2-carbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11BrN2O3/c12-8-1-2-9(13-5-8)10(15)14-4-3-7(6-14)11(16)17/h1-2,5,7H,3-4,6H2,(H,16,17)

InChI Key

PBAGAOHFMFIQGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=NC=C(C=C2)Br

Origin of Product

United States

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